molecular formula C11H10N2 B11915611 2,3-Dihydro-1H-cyclopenta[b]quinoxaline CAS No. 7193-24-0

2,3-Dihydro-1H-cyclopenta[b]quinoxaline

Cat. No.: B11915611
CAS No.: 7193-24-0
M. Wt: 170.21 g/mol
InChI Key: ONSCFBYWENASQN-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-cyclopenta[b]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. It features a bicyclic structure consisting of a benzene ring fused to a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1H-cyclopenta[b]quinoxaline typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with o-phenylenediamine in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-cyclopenta[b]quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoxalines and dihydroquinoxalines, which can have different functional groups attached to the quinoxaline ring .

Scientific Research Applications

2,3-Dihydro-1H-cyclopenta[b]quinoxaline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1H-cyclopenta[b]quinoxaline and its derivatives often involves interaction with specific molecular targets. For example, as acetylcholinesterase inhibitors, these compounds bind to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-1H-cyclopenta[b]quinoxaline is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .

Properties

CAS No.

7193-24-0

Molecular Formula

C11H10N2

Molecular Weight

170.21 g/mol

IUPAC Name

2,3-dihydro-1H-cyclopenta[b]quinoxaline

InChI

InChI=1S/C11H10N2/c1-2-5-9-8(4-1)12-10-6-3-7-11(10)13-9/h1-2,4-5H,3,6-7H2

InChI Key

ONSCFBYWENASQN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC3=CC=CC=C3N=C2C1

Origin of Product

United States

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